3-(Boc-amino)-2,2-dimethyl-1-propanol

Medicinal chemistry Lipophilicity Physicochemical profiling

3-(Boc-amino)-2,2-dimethyl-1-propanol (CAS 184357-44-6), also known as tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate, is a Boc-protected amino alcohol featuring a gem-dimethyl substitution adjacent to the hydroxyl-bearing carbon. The molecular formula is C10H21NO3 with an average mass of 203.28 g/mol and a typical purity of ≥97%.

Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
CAS No. 184357-44-6
Cat. No. B066928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-2,2-dimethyl-1-propanol
CAS184357-44-6
Molecular FormulaC10H21NO3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C)(C)CO
InChIInChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h12H,6-7H2,1-5H3,(H,11,13)
InChIKeyBHIGZYWRVWZUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-2,2-dimethyl-1-propanol CAS 184357-44-6: Key Physicochemical Properties and Procurement Specifications


3-(Boc-amino)-2,2-dimethyl-1-propanol (CAS 184357-44-6), also known as tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate, is a Boc-protected amino alcohol featuring a gem-dimethyl substitution adjacent to the hydroxyl-bearing carbon . The molecular formula is C10H21NO3 with an average mass of 203.28 g/mol and a typical purity of ≥97% . The compound exists as a white solid under ambient conditions, with a predicted boiling point of 311 °C at 760 mmHg and a density of 0.998 g/cm³ .

Why Generic Substitution Fails: Steric and Lipophilic Differentiation of 3-(Boc-amino)-2,2-dimethyl-1-propanol


The gem-dimethyl group in 3-(Boc-amino)-2,2-dimethyl-1-propanol introduces a substantial steric and lipophilic shift relative to non-methylated Boc-amino alcohols such as 3-(Boc-amino)-1-propanol and N-Boc-ethanolamine . This structural feature alters logP by approximately 1.2–1.4 units and increases boiling point by 18–44 °C, thereby affecting solubility, membrane permeability, and reaction kinetics in ways that cannot be replicated by simple homologs [1]. Substituting an unmethylated analog may lead to unintended changes in reaction selectivity, purification behavior, and downstream product profiles, rendering direct interchange scientifically unsound .

3-(Boc-amino)-2,2-dimethyl-1-propanol CAS 184357-44-6: Quantitative Differentiation Evidence for Scientific Selection


Physical Property Differentiation: LogP, Boiling Point, and Density Comparison with 3-(Boc-amino)-1-propanol and N-Boc-ethanolamine

3-(Boc-amino)-2,2-dimethyl-1-propanol exhibits a calculated LogP of 1.92050, which is approximately 0.6–1.2 units higher than that of the unmethylated analog 3-(Boc-amino)-1-propanol (LogP 0.70–1.2844) and about 1.0 unit higher than N-Boc-ethanolamine (LogP 0.8943) . The boiling point of the target compound is 311 °C at 760 mmHg, compared with 293 °C for 3-(Boc-amino)-1-propanol and 267 °C for N-Boc-ethanolamine . Density is 0.998 g/cm³ for the gem-dimethyl compound versus 1.025 g/cm³ for 3-(Boc-amino)-1-propanol and 1.042 g/cm³ for N-Boc-ethanolamine .

Medicinal chemistry Lipophilicity Physicochemical profiling

Steric Hindrance Effects on Reactivity and Selectivity in Synthetic Transformations

The gem-dimethyl substitution in 3-(Boc-amino)-2,2-dimethyl-1-propanol introduces significant steric bulk adjacent to the hydroxyl and amino functionalities. This steric environment is known to influence the rate of Boc-deprotection under acidic conditions and can enhance regioselectivity in reactions such as esterification or amide bond formation [1]. While direct kinetic data for this specific compound are not available, class-level observations indicate that sterically hindered Boc-amines often exhibit altered deprotection kinetics and improved chemo-selectivity in multi-step syntheses [2]. In contrast, non-methylated analogs like 3-(Boc-amino)-1-propanol lack this steric shielding and may undergo undesired side reactions under identical conditions .

Organic synthesis Steric hindrance Protecting group chemistry

Validated Application: Key Intermediate in Cryptophycin Anticancer Agent Synthesis

The corresponding carboxylic acid derivative, Boc-3-amino-2,2-dimethyl-propionic acid (CAS 180181-02-6), is an established reactant in the synthesis of cryptophycin anticancer agents . The target alcohol, 3-(Boc-amino)-2,2-dimethyl-1-propanol, serves as a direct precursor to this acid via oxidation, providing a well-defined entry point into the cryptophycin scaffold [1]. Non-methylated analogs such as 3-(Boc-amino)-1-propanol are not utilized in this context, as the gem-dimethyl moiety is essential for the structural and biological properties of the resulting cryptophycin analogs [2].

Anticancer drug synthesis Beta-amino acid building blocks Cryptophycin analogs

Purity Specifications and Physical Form Differentiation from Non-methylated Analogs

Commercially available 3-(Boc-amino)-2,2-dimethyl-1-propanol is routinely supplied as a white solid with a purity of ≥97% . In contrast, the closest non-methylated analog, 3-(Boc-amino)-1-propanol (CAS 58885-58-8), is typically a colorless to yellow/brown liquid with purity ranging from 95% to 97% . The solid physical state of the target compound offers practical advantages in weighing, handling, and storage stability, reducing the risk of hygroscopic degradation or container leakage associated with liquid forms [1].

Chemical procurement Purity assessment Physical form

Optimal Research and Industrial Application Scenarios for 3-(Boc-amino)-2,2-dimethyl-1-propanol CAS 184357-44-6


Synthesis of Cryptophycin Anticancer Agents and β-Amino Acid Building Blocks

3-(Boc-amino)-2,2-dimethyl-1-propanol serves as a direct precursor to Boc-3-amino-2,2-dimethyl-propionic acid, a validated reactant in the assembly of cryptophycin macrolide antimitotic agents . Researchers developing novel cryptophycin analogs or β-amino acid scaffolds should prioritize this compound over non-methylated alternatives, as the gem-dimethyl moiety is essential for the conformational and biological properties of the final active species [1].

Medicinal Chemistry Projects Requiring Enhanced Lipophilicity and Metabolic Stability

The elevated LogP (1.92) of 3-(Boc-amino)-2,2-dimethyl-1-propanol relative to standard Boc-amino alcohols (LogP 0.70–1.28) translates to increased lipophilicity, which can improve membrane permeability and metabolic stability in drug candidates . This property is particularly valuable in the design of CNS-penetrant compounds or oral prodrugs where lipophilic modifications are required [2].

Multi-Step Organic Synthesis Demanding Steric Control and Regioselectivity

The steric bulk imparted by the gem-dimethyl group can be exploited to direct regioselective reactions and protect the amine from undesired side reactions [3]. This makes 3-(Boc-amino)-2,2-dimethyl-1-propanol an advantageous building block in complex synthetic sequences where control over reaction outcomes is critical [4].

Laboratory and Pilot-Scale Operations Favoring Solid Handling

As a solid with ≥97% purity, 3-(Boc-amino)-2,2-dimethyl-1-propanol offers superior handling characteristics compared to liquid analogs like 3-(Boc-amino)-1-propanol . This reduces measurement errors and improves storage stability, making it a preferred choice for routine laboratory use and scale-up activities [5].

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